3-Methylhept-2-enenitrile
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Overview
Description
3-Methylhept-2-enenitrile: is an organic compound with the molecular formula C8H13N It is a nitrile derivative of 3-methylhept-2-ene, characterized by the presence of a cyano group (-CN) attached to the second carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: 3-Methylhept-2-enenitrile can be synthesized by heating 3-methyl-2-heptene with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylhept-2-enenitrile can undergo oxidation reactions, typically using strong oxidizing agents, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Products depend on the nucleophile used, such as amides, esters, or other substituted nitriles.
Scientific Research Applications
Chemistry: 3-Methylhept-2-enenitrile is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology and Medicine: In biological research, nitriles like this compound are studied for their potential biological activities. They may serve as precursors for the synthesis of bioactive compounds, including pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as a solvent or a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-methylhept-2-enenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, such as nucleophilic addition or substitution, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
2-Heptene, 3-methyl- (Z)-: This is a stereoisomer of 3-methylhept-2-ene, differing in the spatial arrangement of atoms around the double bond.
3-Methylhept-3-ene: Another isomer with the double bond located at a different position in the heptene chain.
Uniqueness: 3-Methylhept-2-enenitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
831239-08-8 |
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Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
3-methylhept-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-3-4-5-8(2)6-7-9/h6H,3-5H2,1-2H3 |
InChI Key |
MKBWCEYLCHAHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC#N)C |
Origin of Product |
United States |
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